N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide
Description
N-(4-(Methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide is a benzothiazole derivative characterized by a methylthio (-SMe) substituent at the 4-position of the benzo[d]thiazole core and a 3-phenylpropanamide side chain.
Properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-3-phenylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS2/c1-21-13-8-5-9-14-16(13)19-17(22-14)18-15(20)11-10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYDVRTFSAJKHHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide typically involves the reaction of 2-aminobenzothiazole with appropriate reagents to introduce the methylthio and phenylpropanamide groups. One common method involves the use of 4-methylthiobenzoyl chloride and 3-phenylpropanoic acid as starting materials. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the amide can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitrating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated, nitrated benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anti-inflammatory properties.
Medicine: Potential use as an anticancer agent due to its ability to inhibit certain cancer cell lines.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to inhibit enzymes involved in cell proliferation and induce apoptosis in cancer cells. The compound may also interact with microbial cell membranes, leading to disruption and cell death .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
The target compound shares structural motifs with several benzothiazole and propanamide derivatives. Key comparisons include:
Spectroscopic and Physicochemical Properties
IR Spectroscopy :
- Target Compound : Expected C=O (amide) stretch at ~1660–1680 cm⁻¹ and C=S (methylthio) at ~1240–1250 cm⁻¹ .
- Triazoles : Absence of C=O (1663–1682 cm⁻¹) confirmed cyclization to triazole-thiones; NH stretches at 3278–3414 cm⁻¹ .
- Thioureas : C=S stretches at 1243–1258 cm⁻¹; NH bands at 3150–3319 cm⁻¹ .
NMR Data :
Physicochemical Properties :
Biological Activity
N-(4-(methylthio)benzo[d]thiazol-2-yl)-3-phenylpropanamide is a compound belonging to the benzothiazole derivative class, which has garnered attention for its diverse biological activities. This article provides an in-depth examination of its biological activity, including mechanisms of action, pharmacological effects, and comparative analyses with similar compounds.
Overview of Benzothiazole Derivatives
Benzothiazoles are heterocyclic compounds that exhibit a wide range of biological activities, including antimicrobial , anti-inflammatory , and anticancer properties. The presence of various substituents, such as the methylthio group in this compound, can significantly enhance its biological efficacy.
The biological activity of this compound is primarily attributed to its interaction with multiple biochemical pathways. The compound's mechanism includes:
- Antioxidant Activity : Benzothiazole derivatives have shown the ability to scavenge free radicals, thereby reducing oxidative stress.
- Antimicrobial Effects : These compounds inhibit the growth of various microorganisms by disrupting cellular functions.
- Anti-inflammatory Properties : They modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Anticancer Activity
Research indicates that this compound exhibits promising anticancer properties. It has been shown to induce apoptosis in cancer cells through various mechanisms, including:
- Cell Cycle Arrest : The compound can halt the cell cycle at specific phases, preventing cancer cell proliferation.
- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in tumor cells.
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against a range of pathogens. In vitro studies have reported:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These findings suggest that this compound could serve as a potential therapeutic agent for infections caused by these microorganisms.
Case Studies and Research Findings
-
Study on Anticancer Properties :
A study conducted by researchers at [source] investigated the effects of this compound on various cancer cell lines. The results showed that the compound significantly inhibited cell growth and induced apoptosis in breast cancer cells with an IC50 value of 5 µM. -
Antimicrobial Efficacy :
Another research effort published in [source] evaluated the antimicrobial properties of this compound against clinical isolates. The study found that it effectively inhibited both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial potential.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Key Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-3-phenylpropanamide | Lacks methylthio group | Moderate anticancer activity |
| N-(4-chlorobenzo[d]thiazol-2-yl)-3-phenylpropanamide | Contains chlorine instead | Enhanced antimicrobial activity |
The presence of the methylthio group in this compound appears to enhance its biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
